molecular formula C14H9N7O B12542456 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-87-8

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12542456
CAS No.: 651769-87-8
M. Wt: 291.27 g/mol
InChI Key: GTECTBQDFABHLJ-UHFFFAOYSA-N
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Description

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a cyano group, a pyridinyl group, and a tetrazolyl group attached to a benzamide core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyano group through nucleophilic substitution. The pyridinyl group is then attached via a coupling reaction, and finally, the tetrazolyl group is introduced through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted benzamide derivatives.

Scientific Research Applications

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide
  • 2-Cyano-N-(pyridin-4-yl)-4-(1H-tetrazol-5-yl)benzamide
  • 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-4-yl)benzamide

Uniqueness

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

651769-87-8

Molecular Formula

C14H9N7O

Molecular Weight

291.27 g/mol

IUPAC Name

2-cyano-N-pyridin-4-yl-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H9N7O/c15-8-10-7-9(13-18-20-21-19-13)1-2-12(10)14(22)17-11-3-5-16-6-4-11/h1-7H,(H,16,17,22)(H,18,19,20,21)

InChI Key

GTECTBQDFABHLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)C#N)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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